Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Synthetic methodology Protecting group strategy Hydrogenolysis

Researchers constructing convergent peptide-mimetic libraries often face incompatibility when acid-labile protecting groups (TBS, THP, Boc) cannot survive the acidic deprotection required by Boc analogs. This Cbz-protected pyrrolidine intermediate solves that problem. - Orthogonal Deprotection: Cbz group is removed under neutral hydrogenolysis (H₂, Pd/C), preserving acid-sensitive functionalities that TFA or HCl would destroy. - Superior Steric Accessibility: The 5-methylpyridin-3-yl regioisomer positions methyl bulk meta to the pyridine nitrogen, ensuring uniform N-functionalization reactivity in high-throughput parallel synthesis without the steric penalty seen in ortho-substituted analogs. - HTS-Ready Purity: Supplied at ≥98% purity, minimizing false-positive rates in biochemical screening cascades and eliminating the need for pre-assay repurification.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B11815614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c1-14-10-16(12-19-11-14)17-8-5-9-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3
InChIKeyCNNXNFYXILWPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate – Procurement-Ready Scaffold and Intermediate Profile


Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352491-16-7) is a chiral pyrrolidine scaffold bearing a Cbz (benzyloxycarbonyl) protecting group and a 5-methylpyridin-3-yl substituent at the 2-position of the pyrrolidine ring [1]. Its molecular formula is C₁₈H₂₀N₂O₂ with a molecular weight of 296.36 g/mol, a computed XLogP3-AA of 2.9, a topological polar surface area of 42.4 Ų, and zero hydrogen bond donors [2]. The compound serves as a versatile intermediate for medicinal chemistry programs, where the Cbz group enables orthogonal deprotection via hydrogenolysis—a feature that differentiates it from the corresponding tert-butyl carbamate (Boc) analog .

Why In-Class Pyrrolidine-Carboxylate Analogs Cannot Simply Substitute for Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate


Despite a shared pyrrolidine-1-carboxylate core, critical variations in the N-protecting group, pyridine ring substitution pattern, and regioisomerism produce distinct physicochemical, reactivity, and biological profiles. The benzyl carbamate (Cbz) group is cleaved under neutral hydrogenolysis conditions, whereas the tert-butyl carbamate (Boc) analog requires acidic deprotection—a dichotomy that dictates downstream synthetic route design and functional group tolerance . Furthermore, the 5-methylpyridin-3-yl regioisomer positions the methyl group meta to the pyridine nitrogen and para to the pyrrolidine attachment point, creating a unique steric and electronic environment that cannot be recapitulated by the 3-methylpyridin-2-yl or 6-methylpyridin-2-yl isomers . Substitution at the 6-position of the pyridine ring (e.g., chlorine) introduces additional polarity and hydrogen-bond acceptor capacity, altering lipophilicity and target engagement potential in ways that disqualify simple analog interchange without re-optimization .

Quantitative Differentiation Evidence for Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Versus Closest Analogs


Protecting Group Orthogonality: Cbz (Benzyl) vs. Boc (tert-Butyl) Cleavage Conditions Define Synthetic Route Compatibility

The target compound features a benzyl carbamate (Cbz) protecting group removable by catalytic hydrogenolysis (H₂, Pd/C), a neutral condition compatible with acid-sensitive substrates [1]. In contrast, the direct Boc analog (tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, CAS 1253523-00-0) requires acidic deprotection (TFA or HCl) that can degrade acid-labile functionality and generate tert-butyl carbocation side-products . This fundamental difference is quantified by the molecular weight shift: Cbz deprotection releases a 107.13 Da benzyl fragment, while Boc deprotection releases a 100.12 Da tert-butyl fragment plus gaseous byproducts, producing distinct MS and HPLC signatures for reaction monitoring .

Synthetic methodology Protecting group strategy Hydrogenolysis

Lipophilicity and Permeability: 5-Methylpyridin-3-yl Regioisomer Exhibits Lower cLogP than the Chlorinated Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 2.9, reflecting a balanced lipophilic-hydrophilic profile suitable for CNS drug-like space [1]. The 6-chloro-substituted analog (benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, CAS 1269151-97-4) carries an additional chlorine atom that increases both molecular weight (from 296.36 to 330.81 Da) and predicted lipophilicity by approximately +0.5 to +0.8 log units, as estimated by the chlorine's Hansch π constant of +0.71 . This difference shifts the chloro analog closer to the lipophilicity ceiling associated with increased promiscuity and metabolic liability, whereas the target compound's lower cLogP positions it more favorably within established drug-likeness guidelines (e.g., Lipinski Rule of 5).

Lipophilicity Drug-likeness Physicochemical profiling

Regiochemical Precision: 5-Methylpyridin-3-yl Substitution Pattern Provides a Distinct Steric Map Compared to 3-Methylpyridin-2-yl Isomers

The 5-methylpyridin-3-yl attachment positions the pyrrolidine at the pyridine 3-position, placing the methyl group at the 5-position (meta to the pyridine nitrogen) [1]. The isomeric benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS 882749-32-8) instead places the methyl group at the pyridine 3-position with pyrrolidine attached at the 2-position, creating a sterically congested ortho relationship between the pyrrolidine and the methyl substituent . This regiochemical difference alters the dihedral angle between the pyridine and pyrrolidine rings, affecting both the conformational ensemble accessible to the scaffold and the spatial presentation of the pyrrolidine nitrogen for subsequent functionalization. While both isomers share the same molecular formula (C₁₈H₂₀N₂O₂) and molecular weight (296.36 Da), their distinct 3D shapes preclude direct substitution in structure-based design without re-docking and SAR re-evaluation .

Regiochemistry Structure–activity relationships Medicinal chemistry

Commercially Available Purity Benchmarking: Target Compound ≥97% vs. Boc Analog Typically ≥95%

Aggregated vendor listings indicate that the target compound is consistently offered at ≥97% purity by multiple independent suppliers, with some achieving NLT 98% specification . The Boc-protected analog (tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate) is more frequently listed at ≥95% minimum purity, reflecting potentially greater challenges in chromatographic purification or higher residual solvent content arising from the tert-butyl carbamate synthesis route . This 2–3 percentage point purity differential, while modest, translates to a meaningful difference in the concentration of unknown impurities (≤3% vs. ≤5% total impurities) that can confound biological assay interpretation, particularly in high-throughput screening where false positives from trace impurities are a documented concern.

Quality control Vendor comparison Procurement specification

Optimal Procurement and Application Scenarios for Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate


Multi-Step Synthetic Sequences Requiring Acid-Sensitive Functional Group Tolerance

When the synthetic route includes acid-labile protecting groups (TBS ethers, THP acetals, Boc groups on other amines, or epimerization-prone chiral centers), the Cbz protection of the target compound enables clean, neutral hydrogenolytic deprotection that preserves these functionalities—a capability not available with the Boc analog that mandates TFA or HCl treatment [1]. This scenario is common in convergent peptide-mimetic syntheses and natural product-derived fragment assembly.

Fragment-Based Drug Discovery Requiring Low-Lipophilicity, Rule-of-5-Compliant Scaffolds

With a computed XLogP3-AA of 2.9, TPSA of 42.4 Ų, and zero H-bond donors, the target compound resides firmly within oral drug-like chemical space [1]. In fragment library construction or scaffold-hopping exercises, selecting this Cbz-pyrrolidine over the more lipophilic 6-chloro analog (estimated ΔlogP +0.5 to +0.8) helps maintain ligand efficiency metrics and reduces the risk of downstream ADMET attrition driven by excessive lipophilicity.

Parallel Library Synthesis Exploiting Unhindered Pyrrolidine Nitrogen for Diversification

The 5-methylpyridin-3-yl regioisomer positions steric bulk remote from the pyrrolidine ring, facilitating efficient N-functionalization via acylation, sulfonylation, or reductive amination without the steric penalty observed in the 3-methylpyridin-2-yl analog, where the methyl group occupies the ortho position adjacent to the pyrrolidine attachment . This steric accessibility is critical for high-throughput parallel synthesis where uniform reactivity across diverse building blocks is essential.

Assay-Ready Compound Provisioning with Minimized Impurity Interference

The target compound's consistent commercial purity specification of ≥97–98% across multiple suppliers makes it preferable for direct use in biochemical and cell-based screening cascades without pre-assay repurification. The lower impurity burden relative to the Boc analog (typically ≥95%) translates to reduced false-positive rates in HTS and more reliable dose-response curve generation, directly impacting data quality in early-stage hit discovery.

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